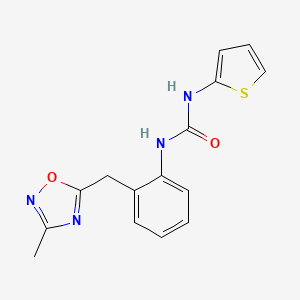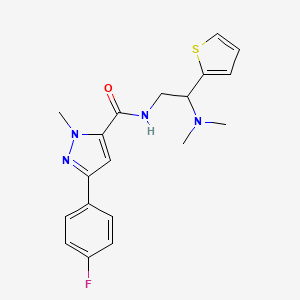![molecular formula C8H6F5NO2 B2821492 [5-(pentafluoroethoxy)pyridin-2-yl]methanol CAS No. 2305253-74-9](/img/structure/B2821492.png)
[5-(pentafluoroethoxy)pyridin-2-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-(pentafluoroethoxy)pyridin-2-yl]methanol is a chemical compound with the molecular formula C8H6F5NO2 and a molecular weight of 243.13 g/mol It is characterized by the presence of a pyridine ring substituted with a pentafluoroethoxy group and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(pentafluoroethoxy)pyridin-2-yl]methanol typically involves the reaction of a pyridine derivative with a pentafluoroethoxy reagent under controlled conditions. One common method involves the use of pentafluoroethanol and a suitable pyridine precursor in the presence of a base to facilitate the substitution reaction . The reaction is usually carried out at low temperatures to ensure the stability of the pentafluoroethoxy group.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[5-(pentafluoroethoxy)pyridin-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The pentafluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield pyridine-2-carboxylic acid derivatives, while reduction can produce pyridine-2-ylmethanol derivatives with different substituents.
Scientific Research Applications
[5-(pentafluoroethoxy)pyridin-2-yl]methanol has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of [5-(pentafluoroethoxy)pyridin-2-yl]methanol involves its interaction with specific molecular targets and pathways The pentafluoroethoxy group imparts unique electronic properties to the compound, influencing its reactivity and binding affinity The methanol group can participate in hydrogen bonding and other interactions, affecting the compound’s overall biological activity
Comparison with Similar Compounds
Similar Compounds
[5-(trifluoromethoxy)pyridin-2-yl]methanol: Similar structure but with a trifluoromethoxy group instead of a pentafluoroethoxy group.
[5-(difluoromethoxy)pyridin-2-yl]methanol: Contains a difluoromethoxy group, leading to different chemical properties.
[5-(fluoromethoxy)pyridin-2-yl]methanol: Features a fluoromethoxy group, which affects its reactivity and applications.
Uniqueness
The presence of the pentafluoroethoxy group in [5-(pentafluoroethoxy)pyridin-2-yl]methanol makes it unique compared to its analogs This group enhances the compound’s stability and reactivity, making it a valuable tool in various chemical and biological studies
Properties
IUPAC Name |
[5-(1,1,2,2,2-pentafluoroethoxy)pyridin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F5NO2/c9-7(10,11)8(12,13)16-6-2-1-5(4-15)14-3-6/h1-3,15H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNIIIAHNXPALGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1OC(C(F)(F)F)(F)F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F5NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[6-(Methoxymethoxy)-1,3-dioxaindan-5-yl]methanol](/img/structure/B2821418.png)


![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2821422.png)
![2-[(4-methylphenoxy)methyl]-N-(4-methylphenyl)furan-3-carboxamide](/img/structure/B2821424.png)


![2-{[1-(Isoquinoline-1-carbonyl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2821429.png)
![(5E)-2-[(2,2-dimethoxyethyl)(methyl)amino]-5-{[4-(methylsulfanyl)phenyl]methylidene}-4,5-dihydro-1,3-thiazol-4-one](/img/structure/B2821430.png)
![4-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B2821431.png)
